Welcome to the BenchChem Online Store!
molecular formula C9H14O B1615059 2,5,6-Trimethylcyclohex-2-en-1-one CAS No. 20030-30-2

2,5,6-Trimethylcyclohex-2-en-1-one

Cat. No. B1615059
M. Wt: 138.21 g/mol
InChI Key: QAQCUBLNHBKTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04128728

Procedure details

70 g of crotonaldehyde is dripped in the course of one hour into a mixture of 400 g of diethyl ketone and 10 g of a 30% solution of sodium methylate in methanol which is boiling under reflux and the reaction mixture is boiled for another half hour under reflux. The whole is neutralized with glacial acetic acid and the mixture obtained is filtered. 325 g of diethyl ketone is recovered by distillation of the filtrate; 55 g of 2,5,6-trimethyl-2-cyclohexen-1-one having a boiling point of from 74° to 76° C. at 12 mm Hg is obtained. The yield with reference to crotonaldehyde is 40%.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH2:6]([C:8]([CH2:10]C)=O)[CH3:7].C[O-].[Na+].[C:15](O)(=O)C>CO>[CH3:15][C:2]1[C:1](=[O:5])[CH:6]([CH3:7])[CH:8]([CH3:10])[CH2:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
400 g
Type
reactant
Smiles
C(C)C(=O)CC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the mixture obtained
FILTRATION
Type
FILTRATION
Details
is filtered
DISTILLATION
Type
DISTILLATION
Details
325 g of diethyl ketone is recovered by distillation of the filtrate

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC=1C(C(C(CC1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.